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Compound of Interest

Compound Name: Vincarubine

Cat. No.: B1233216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincarubine is a complex bisindole alkaloid isolated from the plant Vinca minor.[1] As a

member of the Vinca alkaloid family, it is of significant interest to the scientific community for its

potential cytotoxic activities.[1] The structural elucidation and characterization of such intricate

natural products are paramount for understanding their biological activity and for the

development of potential therapeutic agents. This technical guide provides an in-depth

overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS), that are central to the characterization of Vincarubine. While

specific, comprehensive datasets for Vincarubine are not readily available in the public

domain, this document outlines the established methodologies and expected data formats

based on the analysis of related bisindole alkaloids.[2][3][4]

Molecular Profile of Vincarubine

A foundational aspect of characterization is the determination of the molecule's basic physical

and chemical properties.
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Property Value Source

Molecular Formula C₄₃H₅₀N₄O₆ PubChem

Molecular Weight 718.9 g/mol PubChem

Canonical SMILES

CCC1=C2CN3CC4=C(C5=C(

C=C4)OC(=C5)C)N(C6C(C3)C

(C2)N(C1)CC=C(C)C)C(=O)O

C

PubChem

InChI Key
CLSRDWBICGYSOB-

HCBMXOAHSA-N
PubChem

Table 1: Molecular Properties of Vincarubine

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the carbon-hydrogen framework. For a molecule as

complex as Vincarubine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional

(e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of

all proton and carbon signals.

¹H NMR Spectroscopic Data (Hypothetical)

The following table illustrates the expected format for presenting ¹H NMR data for Vincarubine.

The chemical shifts (δ) are hypothetical and serve as a template for the type of data that would

be collected.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 e.g., 3.50 dd 12.0, 4.5

H-2 e.g., 2.80 m

H-3 e.g., 4.10 t 7.5

... ... ... ...

OCH₃ e.g., 3.85 s

NCH₃ e.g., 2.75 s

Table 2: Hypothetical ¹H NMR Data for Vincarubine

¹³C NMR Spectroscopic Data (Hypothetical)

Similarly, the ¹³C NMR data provides insight into the carbon skeleton of the molecule.

Carbon Chemical Shift (δ, ppm)

C-1 e.g., 55.2

C-2 e.g., 45.8

C-3 e.g., 78.1

... ...

C=O e.g., 172.5

OCH₃ e.g., 52.3

NCH₃ e.g., 43.9

Table 3: Hypothetical ¹³C NMR Data for Vincarubine

Experimental Protocol for NMR Analysis of Bisindole Alkaloids
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The following is a general protocol for the NMR analysis of a bisindole alkaloid like

Vincarubine.

Sample Preparation:

Accurately weigh approximately 5-10 mg of the purified Vincarubine sample.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean,

dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is critical to

ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to

achieve optimal signal dispersion.

Acquire ¹³C NMR spectra, often requiring a larger number of scans for adequate signal-to-

noise ratio.

Perform a suite of 2D NMR experiments, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling

networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems and elucidating the overall molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in the assignment of stereochemistry.

Data Processing and Analysis:
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Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This

includes Fourier transformation, phase correction, baseline correction, and referencing.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns and coupling constants in the ¹H NMR spectrum to deduce

proton connectivities.

Combine all 1D and 2D NMR data to systematically assign all proton and carbon chemical

shifts and confirm the structure of Vincarubine.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound and to gain structural information through

fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of

the elemental composition of the parent ion. For Vincarubine (C₄₃H₅₀N₄O₆), the expected

monoisotopic mass would be calculated and compared to the experimentally observed mass.

Parameter Value

Calculated Monoisotopic Mass 718.3730 g/mol

Observed Mass (Hypothetical) e.g., 718.3735 g/mol

Mass Error (ppm) e.g., 0.7 ppm

Table 4: High-Resolution Mass Spectrometry Data for Vincarubine

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

In tandem MS, the molecular ion of Vincarubine would be isolated and subjected to collision-

induced dissociation (CID) to generate a fragmentation pattern. The analysis of these

fragments provides valuable structural information. While a specific fragmentation pathway for
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Vincarubine is not published, a plausible pathway can be proposed based on the known

fragmentation of other complex alkaloids.

Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation:

Prepare a dilute solution of the purified Vincarubine sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition:

Introduce the sample into the mass spectrometer via an appropriate ionization source,

such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Acquire a full scan mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.

Perform HRMS to determine the accurate mass and elemental composition.

Acquire MS/MS spectra by selecting the [M+H]⁺ ion as the precursor and inducing

fragmentation.

Data Analysis:

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions. This information can be used to confirm the presence of specific functional groups

and structural motifs within the molecule.

Signaling Pathways and Experimental Workflows
Anticancer Mechanism of Vinca Alkaloids

Vinca alkaloids, as a class, are known to exert their anticancer effects by interfering with

microtubule dynamics, which are essential for cell division.[5][6][7] This disruption of

microtubule function leads to mitotic arrest and ultimately apoptosis (programmed cell death) in

cancer cells.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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